N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including a difluoromethyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Substitution Reactions: The methyl and isobutyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves the coupling of the two pyrazole rings through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isobutyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the difluoromethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the pyrazole rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Bases: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of difluoromethyl alcohols
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for further pharmacological evaluation.
Industry
In the industrial sector, this compound is explored for its potential applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- **N-{[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
- **N-{[1-(bromomethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
1855947-61-3 |
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Molecular Formula |
C13H19F2N5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-9(2)7-19-8-12(10(3)18-19)16-6-11-4-5-17-20(11)13(14)15/h4-5,8-9,13,16H,6-7H2,1-3H3 |
InChI Key |
GSGZEZWPAFAQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C(F)F)CC(C)C |
Origin of Product |
United States |
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